4-{4-[(4-Methoxyphenyl)methyl]phenyl}-1,3-thiazol-2-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-OMe-ARM1 involves the use of trifluoroborate Suzuki coupling reactions . This method allows for the incorporation of structural features from both ARM1 and 4-methoxydiphenylmethane (4MDM), resulting in a hybrid molecule . The reaction conditions typically involve the use of palladium catalysts and appropriate solvents to facilitate the coupling process .
Industrial Production Methods
While specific industrial production methods for 4-OMe-ARM1 are not extensively documented, the general approach would likely involve scaling up the trifluoroborate Suzuki coupling reactions under controlled conditions to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-OMe-ARM1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly involving the methoxy group, can lead to the formation of different analogues.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used to substitute the methoxy group under appropriate conditions.
Major Products
The major products formed from these reactions include various analogues of 4-OMe-ARM1 with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
Mechanism of Action
4-OMe-ARM1 exerts its effects by activating the aminopeptidase activity of leukotriene A4 hydrolase . This enzyme has two dichotomous functions: as an epoxide hydrolase, it converts leukotriene A4 to leukotriene B4, a pro-inflammatory mediator; as an aminopeptidase, it clears proline-glycine-proline, a pro-inflammatory chemotactic peptide . 4-OMe-ARM1 modulates the enzyme’s activity by altering its affinity for the enzyme-substrate complex, resulting in a change from hyperbolic mixed catalytic activation to specific activation .
Comparison with Similar Compounds
4-OMe-ARM1 can be compared with other similar compounds, such as:
2-Methoxy-ARM1 (2-OMe-ARM1): An analogue with a methoxy group at the ortho position, which exhibits different effects on enzyme activity compared to 4-OMe-ARM1.
4-Methoxydiphenylmethane (4MDM): Another related compound that activates the enzyme but through a different mechanism.
The uniqueness of 4-OMe-ARM1 lies in its specific activation mechanism and its ability to dose-responsively reduce leukotriene B4 production in human neutrophils .
Properties
Molecular Formula |
C17H16N2OS |
---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
4-[4-[(4-methoxyphenyl)methyl]phenyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C17H16N2OS/c1-20-15-8-4-13(5-9-15)10-12-2-6-14(7-3-12)16-11-21-17(18)19-16/h2-9,11H,10H2,1H3,(H2,18,19) |
InChI Key |
GGCCOFFVKJCRKJ-UHFFFAOYSA-N |
SMILES |
NC1=NC(C2=CC=C(CC3=CC=C(OC)C=C3)C=C2)=CS1 |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=CC=C(C=C2)C3=CSC(=N3)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-OMe-ARM1 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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